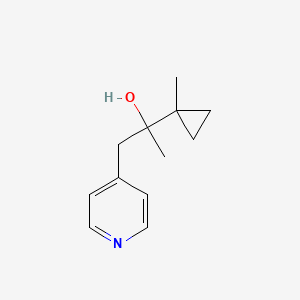![molecular formula C18H15N5OS B2437337 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 956625-30-2](/img/structure/B2437337.png)
2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Significance and Bioactivity
1,3,4-Oxadiazole, the core structure in the compound , is a five-membered aromatic ring recognized for its presence in various synthetic molecules. The distinctive structure of the 1,3,4-oxadiazole ring, especially the pyridine-type nitrogen atom, enables effective binding with diverse enzymes and receptors through multiple weak interactions, which leads to a broad spectrum of bioactivities. Extensive research on 1,3,4-oxadiazole derivatives has revealed their high therapeutic potential, making them valuable in medicinal chemistry for treating various ailments. They exhibit a wide range of pharmacological effects, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).
Synthetic Routes and Sensing Applications
1,3,4-Oxadiazole scaffolds are fundamental heterocyclic fragments with wide applications in pharmacology, polymers, material science, organic electronics, and more. This review emphasizes significant synthetic strategies for these derivatives, including dehydrogenative cyclization of 1,2-diacylhydrazines, oxidative cyclization of acylhydrazones, condensation cyclization, C-H activation of oxadiazole ring, decarboxylative cyclization, and oxidative annulation. These molecules, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms), are prime candidates for metal-ions sensors in various applications (Sharma et al., 2022).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, such as the 1,3,4-oxadiazole, display diverse biological activities. The presence of oxadiazole moieties is strongly associated with antimicrobial, anticancer, and anti-inflammatory activities. Structurally substituted 1,3,4-oxadiazole variants are known for their significant biological activities, including antimicrobial, anticancer, and other pharmacological effects (Jalhan et al., 2017).
Importance in Drug Development
The 1,3,4-oxadiazole core is noted for its pharmacological properties among five-membered nitrogen heterocyclic compounds. It is considered an essential structural subunit in the development of new drug candidates due to its wide range of applications, not only in pharmacology but also in polymers, luminescent materials, electron-transporting materials, and as corrosion inhibitors. The versatility and efficacy of the 1,3,4-oxadiazole core in drug development mark it as a significant component for creating more effective and less toxic medicinal agents (Rana et al., 2020).
Propriétés
IUPAC Name |
2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-2-12-25-18-21-20-16(24-18)15-13-19-23(14-8-4-3-5-9-14)17(15)22-10-6-7-11-22/h2-11,13H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZJSEPYYSVSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)
![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)
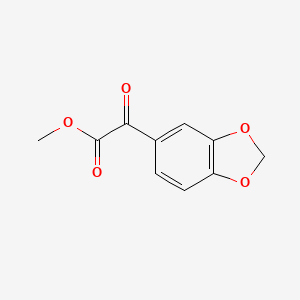
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)
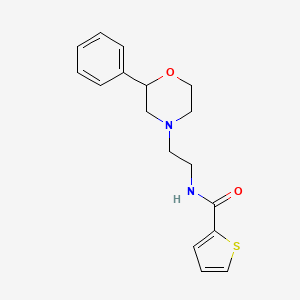
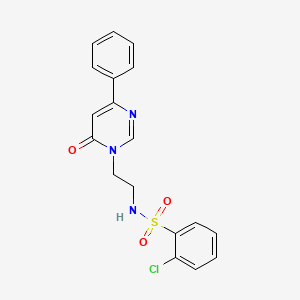


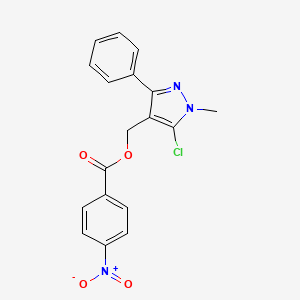
![8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437273.png)
![3-(4-(methylthio)phenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2437275.png)

